molecular formula C14H14ClN3O2 B14636170 N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-23-8

N'-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea

Katalognummer: B14636170
CAS-Nummer: 57191-23-8
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: RLLVMQVZOSXLHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chloropyridinyl group attached to a phenyl ring through an ether linkage, and a dimethylurea moiety. Its molecular formula is C14H14ClN3O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step organic synthesis process. One common method includes the reaction of 3-chloropyridine-2-ol with 4-nitrophenyl chloroformate to form an intermediate, which is then reacted with N,N-dimethylurea under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N-methylurea
  • N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-diethylurea
  • N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylthiourea

Uniqueness

N’-{4-[(3-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chloropyridinyl group and dimethylurea moiety provide a distinct reactivity profile compared to similar compounds, making it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

57191-23-8

Molekularformel

C14H14ClN3O2

Molekulargewicht

291.73 g/mol

IUPAC-Name

3-[4-(3-chloropyridin-2-yl)oxyphenyl]-1,1-dimethylurea

InChI

InChI=1S/C14H14ClN3O2/c1-18(2)14(19)17-10-5-7-11(8-6-10)20-13-12(15)4-3-9-16-13/h3-9H,1-2H3,(H,17,19)

InChI-Schlüssel

RLLVMQVZOSXLHN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OC2=C(C=CC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.